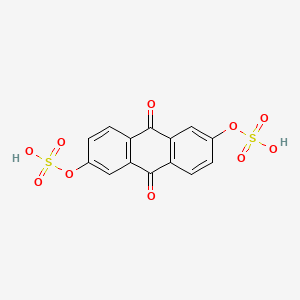
9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl bis(hydrogen sulfate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl bis(hydrogen sulfate): is an organic compound that belongs to the class of anthraquinones Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl bis(hydrogen sulfate) typically involves the sulfonation of 9,10-dioxo-9,10-dihydroanthracene. The reaction is carried out using sulfuric acid or oleum as the sulfonating agent. The reaction conditions include:
Temperature: The reaction is usually conducted at elevated temperatures, ranging from 50°C to 100°C.
Reaction Time: The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.
Solvent: The reaction is often performed in a solvent such as dichloromethane or chloroform to facilitate the dissolution of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of 9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl bis(hydrogen sulfate) may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl bis(hydrogen sulfate): undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroquinone form.
Substitution: The hydrogen sulfate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Nucleophiles: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher anthraquinone derivatives, while reduction can produce hydroquinone derivatives.
Wissenschaftliche Forschungsanwendungen
9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl bis(hydrogen sulfate): has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of pigments, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl bis(hydrogen sulfate) involves its interaction with molecular targets and pathways in biological systems. The compound can undergo redox reactions, influencing cellular processes such as oxidative stress and apoptosis. Its ability to form reactive oxygen species (ROS) is a key factor in its biological activity.
Vergleich Mit ähnlichen Verbindungen
9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl bis(hydrogen sulfate): can be compared with other anthraquinone derivatives, such as:
9,10-Anthraquinone: The parent compound, which lacks the hydrogen sulfate groups.
1,4-Dihydroxyanthraquinone: A derivative with hydroxyl groups instead of hydrogen sulfate groups.
2,6-Dihydroxyanthraquinone: Another hydroxylated derivative with different substitution patterns.
The uniqueness of 9,10-Dioxo-9,10-dihydroanthracene-2,6-diyl bis(hydrogen sulfate) lies in its specific functional groups, which impart distinct chemical and biological properties compared to other anthraquinone derivatives.
Eigenschaften
CAS-Nummer |
671778-15-7 |
|---|---|
Molekularformel |
C14H8O10S2 |
Molekulargewicht |
400.3 g/mol |
IUPAC-Name |
(9,10-dioxo-6-sulfooxyanthracen-2-yl) hydrogen sulfate |
InChI |
InChI=1S/C14H8O10S2/c15-13-9-3-1-7(23-25(17,18)19)5-11(9)14(16)10-4-2-8(6-12(10)13)24-26(20,21)22/h1-6H,(H,17,18,19)(H,20,21,22) |
InChI-Schlüssel |
LWKXZSDLHZQILR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1OS(=O)(=O)O)C(=O)C3=C(C2=O)C=C(C=C3)OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5,7-Trifluoro-2-phenylbenzo[d]thiazole](/img/structure/B13141122.png)
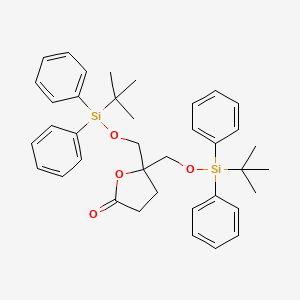
![2-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B13141127.png)
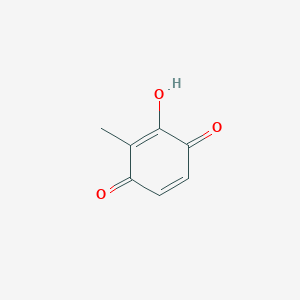

![9,10-Anthracenedione, 1,5-bis[(2,3-dimethylcyclohexyl)amino]-](/img/structure/B13141143.png)
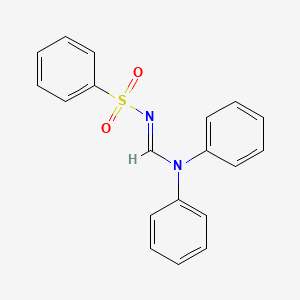
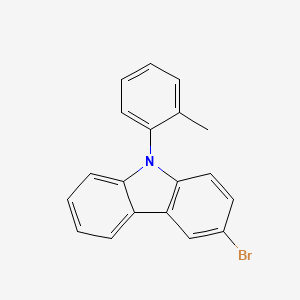
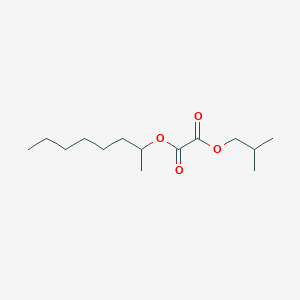
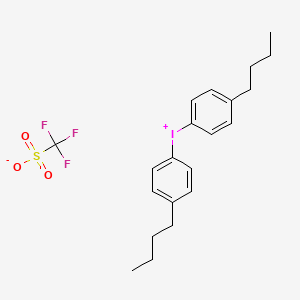

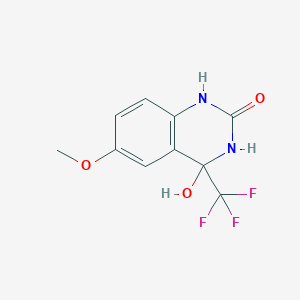

![Benzene,1-[(1Z)-2-chloroethenyl]-3-nitro-](/img/structure/B13141197.png)
